5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring substituted with phenyl, sulfonyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid, the thiophene ring is functionalized through a series of reactions.
Amidation: The carboxylic acid group on the thiophene ring is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine, such as 3-(phenylsulfonyl)propanamide.
Phenyl Substitution: The phenyl group is introduced via a Suzuki coupling reaction, using a phenylboronic acid and a palladium catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfonyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group is particularly interesting for its ability to interact with biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The structural complexity allows for specific interactions with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring provides a planar structure that can intercalate with DNA or interact with aromatic residues in proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiophene-2-carboxamide: Lacks the sulfonyl and propanamido groups, making it less versatile in terms of chemical reactivity.
2-(Phenylsulfonyl)thiophene-3-carboxamide: Similar but lacks the phenyl group on the thiophene ring, affecting its biological activity.
3-(Phenylsulfonyl)propanamido derivatives: These compounds share the sulfonyl and amido functionalities but differ in the core structure, leading to different chemical and biological properties.
Uniqueness
5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, as well as multiple sites for chemical modification. This makes it a versatile scaffold for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c21-19(24)16-13-17(14-7-3-1-4-8-14)27-20(16)22-18(23)11-12-28(25,26)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKRNQFIPKUNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.